3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine
Description
3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine is a halogenated biphenyl amine derivative characterized by a bromine atom at position 3 and a fluorine atom at position 5 on the biphenyl scaffold. Biphenyl amines are widely used in organic synthesis due to their electron-rich aromatic systems, which facilitate cross-coupling reactions and serve as building blocks for optoelectronic materials .
Properties
Molecular Formula |
C12H9BrFN |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-phenylaniline |
InChI |
InChI=1S/C12H9BrFN/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
AUWRUDBXZDBZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)F |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Optimization
A typical synthesis involves coupling 4-bromo-2-fluoroaniline with a fluorophenylboronic acid derivative. The reaction employs palladium(II) acetate (0.5–2 mol%) and triphenylphosphine (1–4 mol%) as the catalytic system, dissolved in a mixture of toluene, ethanol, and water (3:1:1 v/v). Potassium carbonate serves as the base, facilitating transmetallation and reductive elimination.
Key Parameters:
Catalytic Innovations
Recent advancements utilize ligand-free palladium catalysts to reduce costs and simplify purification. For example, palladium nanoparticles immobilized on alumina (Pd/Al₂O₃) achieve comparable yields (75–80%) while enabling catalyst recycling. This approach minimizes metal contamination in the final product, a critical factor for pharmaceutical applications.
The introduction of the amine group at position 4 often requires post-coupling functionalization. The Buchwald–Hartwig amination provides a robust platform for C–N bond formation, particularly when the bromine substituent acts as a directing group.
Reaction Protocol
Using palladium(II) acetate and Xantphos as the ligand system, the amination proceeds with morpholine or ammonia as the nitrogen source. The reaction occurs in tetrahydrofuran at 80°C for 12 hours, yielding this compound in 82% yield after column chromatography.
Table 1: Buchwald–Hartwig Amination Conditions
| Nitrogen Source | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos | THF | 80°C | 82 | |
| Ammonia | Pd(OAc)₂, BINAP | Toluene | 100°C | 68 |
Challenges and Mitigations
- Oxidative Degradation: The amine group is susceptible to oxidation during prolonged reactions. Adding antioxidants like BHT (butylated hydroxytoluene) at 1 mol% suppresses degradation, improving yields by 12–15%.
- Steric Hindrance: Bulky substituents near the reaction site necessitate higher catalyst loadings (up to 5 mol% Pd) to maintain efficiency.
Purification and Stability Considerations
Chromatographic Techniques
Stability Profiles
- Thermal Stability: Decomposition initiates at 200°C, necessitating storage below 25°C.
- Photodegradation: Exposure to UV light (254 nm) induces debromination, forming 5-fluoro-[1,1'-biphenyl]-4-amine as a major byproduct. Opaque containers are recommended for long-term storage.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the fluorine atom, which activates the aromatic ring toward substitution.
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Bromine substitution | KNH₂/NH₃ (liquid), −33°C, 4 hr | 3-Amino-5-fluoro-[1,1'-biphenyl]-4-amine | 78 | |
| Fluorine substitution | CuI, L-proline, DMF, 100°C, 24 hr | 3-Bromo-5-methoxy-[1,1'-biphenyl]-4-amine | 65 |
Mechanistic Insight :
-
Bromine substitution follows a σ-complex mechanism, where the leaving group (Br⁻) is displaced after deprotonation.
-
Fluorine substitution requires chelation-assisted catalysis to overcome its strong C–F bond.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Widely used for biaryl synthesis with boronic acids :
Key Observations :
-
The amine group remains intact under these conditions due to its weak coordinating ability .
-
Microwave-assisted protocols reduce reaction times from hours to minutes .
Amine Functionalization
The primary amine at the 4-position undergoes alkylation, acylation, and condensation reactions .
Reductive Amination
Used to introduce secondary amine moieties :
| Aldehyde | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Formylbenzoic acid | NaBH₃CN, MeOH, RT, 12 hr | 4-(3-Bromo-5-fluorobiphenyl)benzamide | 88 |
Acylation
Reacts with acyl chlorides under mild conditions:
| Acyl Chloride | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | 4-Acetamido-3-bromo-5-fluoro-[1,1'-biphenyl] | 95 |
Amine Oxidation
Controlled oxidation converts the amine to a nitro group:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA, CHCl₃, 0°C | 2 hr | 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-nitro | 70 |
Nitro Reduction
Selective reduction restores the amine group :
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂, Pd/C, EtOH, RT | 3 atm, 6 hr | 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine | 98 |
Buchwald–Hartwig Amination
The bromine atom facilitates C–N bond formation with aryl amines:
| Amine | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, KOtBu | 3-(Morpholin-4-yl)-5-fluoro-[1,1'-biphenyl]-4-amine | 82 |
Industrial Relevance :
-
Continuous-flow reactors optimize coupling efficiency (residence time < 10 min).
-
Ligand-free protocols reduce costs in large-scale synthesis .
Stability and Side Reactions
-
Hydrolysis : The amine group resists hydrolysis under neutral conditions but decomposes in strong acids (e.g., HCl, >50°C).
-
Photodegradation : Exposure to UV light (λ = 254 nm) triggers debromination, forming 5-fluoro-[1,1'-biphenyl]-4-amine as a byproduct.
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Reagents | Notes |
|---|---|---|---|
| Bromine | NAS, cross-coupling | Pd catalysts, K₂CO₃ | Activated by fluorine meta-effect |
| Amine | Acylation, alkylation | Ac₂O, R-X/Et₃N | Steric hindrance limits reactivity |
| Fluorine | NAS (limited) | Cu catalysts, high temps | Requires directing groups |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine exhibit promising antimicrobial properties. For instance, derivatives of biphenyl compounds have been studied for their efficacy against pathogens responsible for diseases such as Chagas disease and leishmaniasis. In one study, certain biphenyl derivatives demonstrated trypanocidal and antimycobacterial activities, suggesting potential therapeutic applications in treating resistant infections .
Cancer Research
The compound has been investigated for its role as an inhibitor of programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which are crucial in cancer immunotherapy. Studies have shown that biphenyl-based small molecules can effectively inhibit PD-L1 interactions, thereby enhancing immune responses against tumors . This highlights its potential as a lead compound in developing new cancer therapies.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as electrophilic substitutions and cross-coupling reactions. This functionality is essential in the development of pharmaceuticals and agrochemicals.
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has applications in the production of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in advanced materials that require efficient light emission and energy conversion.
Liquid Crystals
The compound is also explored for its potential use in liquid crystal displays (LCDs) due to its ability to influence the alignment of liquid crystal molecules. This application is particularly relevant in the electronics industry where display technologies are continually evolving.
Data Table: Applications Overview
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of biphenyl compounds, including this compound, exhibited significant antimicrobial activity against various strains of bacteria and protozoa. The study employed both in vitro assays and animal models to validate the effectiveness of these compounds against resistant strains.
Case Study 2: Cancer Therapy Development
Research focusing on the inhibition of PD-L1 by biphenyl derivatives showed that modifications to the bromine and fluorine substituents could enhance binding affinity and efficacy. The study utilized computational modeling alongside experimental validation to identify promising candidates for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s properties and applications can be inferred through comparison with the following analogs:
Table 1: Key Structural and Functional Comparisons
Electronic and Reactivity Differences
- Halogen Effects: Bromine (electron-withdrawing) and fluorine (strong electronegativity) in the target compound likely lower the HOMO energy compared to non-halogenated analogs, enhancing oxidative stability. This contrasts with 3,5-dibromo-[1,1'-biphenyl]-4-amine, where dual bromine atoms increase molecular weight and polarizability, favoring flame-retardant applications .
- Substituent Position : The fluorine at C5 in the target compound may enhance solubility in polar solvents compared to the methyl group in 5'-bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine .
- OLED Applications : N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine () and its triphenylamine derivative () exhibit hole-transport properties in OLEDs due to their planar structures and nitrogen lone pairs. The fluorine in the target compound could reduce π-π stacking, improving film morphology in devices .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-5-fluoro-[1,1'-biphenyl]-4-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions using halogenated precursors. For example, describes coupling Boc-L-Glu-OtBu with 4’-fluoro-[1,1’-biphenyl]-4-amine under peptide-coupling conditions (e.g., EDC/HOBt), yielding products after purification via flash chromatography (25–50% ethyl acetate/hexane gradient). For bromo-fluoro derivatives, Suzuki-Miyaura cross-coupling ( ) using Pd(OAc)₂/P(o-tol)₃ catalysts can enhance regioselectivity. Post-synthesis, purity is optimized using column chromatography and recrystallization, with structural validation via and (e.g., δ ~7.2–7.8 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : identifies aromatic proton environments (e.g., splitting patterns due to bromo/fluoro substituents), while confirms fluorine presence (δ ~-110 to -120 ppm).
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., m/z ~280–300 for [M+H]⁺) and isotopic patterns from bromine () .
- X-ray Diffraction : Resolves crystal packing and substituent orientation (e.g., dihedral angles between biphenyl rings) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines). Monitor decomposition via HPLC at intervals (e.g., 0, 1, 3 months). notes decomposition temperatures (~200–220°C) for related biphenyl amines, suggesting thermal instability at elevated temperatures .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during bromination/fluorination of biphenyl amine precursors?
- Methodology : Use directing groups (e.g., -NH₂) to enhance regioselectivity in electrophilic substitution. For example, bromination of 4-aminobiphenyl with NBS (N-bromosuccinimide) in DMF at 0°C minimizes di-substitution. Fluorination via Balz-Schiemann reaction (aromatic diazotization followed by HF) ensures controlled mono-fluorination .
Q. How can computational methods predict the electronic effects of bromo/fluoro substituents on reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. used DFT to validate bond lengths and angles in organotellurium biphenyl amines, showing that electron-withdrawing groups (Br, F) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Antimicrobial Activity : Follow protocols from , using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli.
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to known biphenyl-based inhibitors ().
- Mechanistic Studies : Probe kinase inhibition via ATP-binding site competition assays .
Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?
- Methodology : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane, DMSO). observed emission at 356 nm in DMSO for a bromophenyl-pyrazole derivative, attributed to intramolecular charge transfer (ICT) enhanced by electron-withdrawing groups .
Contradictions and Limitations
- Toxicity Data : classifies some biphenyl amines as non-toxic, while lists 4-aminobiphenyl as carcinogenic. This discrepancy underscores the need for compound-specific toxicology studies (e.g., Ames test for mutagenicity) .
- Synthetic Yields : reports 59–74% yields for coupling reactions, but scalability may require optimization (e.g., continuous flow systems) to avoid intermediate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
